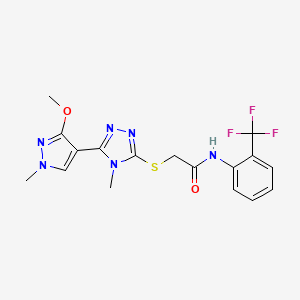
2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H17F3N6O2S and its molecular weight is 426.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole moiety, a triazole ring, and a trifluoromethylphenyl group. The presence of these functional groups suggests potential interactions with various biological targets.
Molecular Formula
- Molecular Formula : C15H15F3N5O1S
Key Functional Groups
- Pyrazole : Known for various biological activities including anticancer and anti-inflammatory effects.
- Triazole : Often associated with antifungal and anticancer properties.
- Thioether linkage : May enhance bioavailability and modulate pharmacokinetic properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and triazole moieties. For example, derivatives of pyrazoles have shown significant activity against various cancer cell lines, including breast and colon cancer cells. The compound is expected to exhibit similar properties due to its structural components.
Case Study: In Vitro Evaluation
In a study evaluating the anticancer activity of related triazole-thione compounds, several derivatives were tested against human breast cancer (T47D) and colon carcinoma (HCT-116) cell lines. Notably, some derivatives demonstrated IC50 values as low as 6.2 μM against HCT-116 cells, indicating potent activity .
Antimicrobial Properties
Pyrazole derivatives have been recognized for their antimicrobial activities. The compound may exhibit similar properties due to the presence of the pyrazole ring, which has been associated with antibacterial and antifungal effects.
Table 1: Summary of Biological Activities of Pyrazole Derivatives
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit specific kinases involved in cancer cell proliferation.
- Interference with Cell Cycle Regulation : By modulating cyclin-dependent kinases (CDKs), these compounds can induce cell cycle arrest in cancer cells.
- Induction of Apoptosis : Some studies suggest that pyrazole derivatives can activate apoptotic pathways in cancer cells.
Additional Pharmacological Effects
Beyond anticancer and antimicrobial activities, pyrazoles are also noted for other pharmacological effects:
- Anti-inflammatory : Exhibiting potential in reducing inflammation markers.
- Antioxidant : Capable of scavenging free radicals and reducing oxidative stress.
- Neuroprotective Properties : Some derivatives have shown promise in protecting neuronal cells from damage.
属性
IUPAC Name |
2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N6O2S/c1-25-8-10(15(24-25)28-3)14-22-23-16(26(14)2)29-9-13(27)21-12-7-5-4-6-11(12)17(18,19)20/h4-8H,9H2,1-3H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURTZQKKROAPFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














